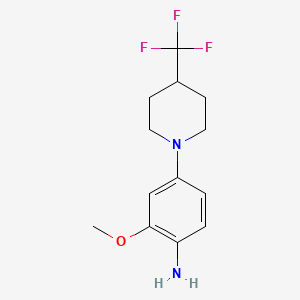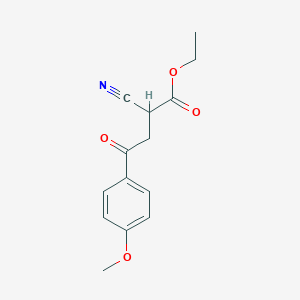![molecular formula C11H10BrNO3S B6335056 [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol CAS No. 881673-81-0](/img/structure/B6335056.png)
[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol
描述
[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol:
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific enzymes
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could potentially be affected by this compound, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol typically involves the bromination of a pyrrole derivative followed by the introduction of the phenylsulfonyl group and the hydroxymethyl group. One common method includes:
Bromination: The starting pyrrole compound is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Sulfonylation: The brominated pyrrole is then reacted with a phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane, potassium permanganate in water.
Reduction: LAH in tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Biology:
Biological Probes: Utilized in the design of probes for studying biological processes involving pyrrole-containing biomolecules.
Drug Development: Investigated for potential pharmacological activities and as a scaffold for drug discovery.
Medicine:
Therapeutic Agents: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agrochemicals: Investigated for potential use in the synthesis of agrochemical agents.
相似化合物的比较
- 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Comparison:
- Structural Differences: While these compounds share the bromine and phenylsulfonyl groups, they differ in the substitution pattern on the pyrrole ring and the presence of additional functional groups.
- Unique Features: [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions and interactions compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1-(benzenesulfonyl)-5-bromopyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOPQRDAJIAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol](/img/structure/B6335055.png)

